molecular formula C8H6ClF2NO B094118 2-Chloro-N-(2,6-difluorophenyl)acetamide CAS No. 19064-26-7

2-Chloro-N-(2,6-difluorophenyl)acetamide

Cat. No. B094118
CAS RN: 19064-26-7
M. Wt: 205.59 g/mol
InChI Key: KGKTXGFDPWHUBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various substituted acetamides, including those with chloro and fluoro groups on the phenyl ring, has been reported in the literature. For instance, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involved characterizing the compound using NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . Similarly, the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was achieved through the reaction of the corresponding aniline with POCl3 in acetate . These methods provide insights into the synthesis of related compounds, such as 2-Chloro-N-(2,6-difluorophenyl)acetamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using X-ray crystallography. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and several intermolecular interactions that result in crystal packing . The crystal structure of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was determined by X-ray diffraction analysis, providing valuable information about the geometric parameters of the molecule . These studies are indicative of the types of molecular interactions and conformations that might be expected for 2-Chloro-N-(2,6-difluorophenyl)acetamide.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 2-Chloro-N-(2,6-difluorophenyl)acetamide. However, the Dakin–West reaction was used to synthesize a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, showcasing the reactivity of similar acetamide compounds under catalysis by trifluoroacetic acid . This suggests that 2-Chloro-N-(2,6-difluorophenyl)acetamide could potentially undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were studied using UV-vis spectrophotometry, revealing solvatochromic effects with varying solvent polarity . The dipole moment method and quantum chemical calculations were used to study the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides, indicating the presence of preferred conformers . These studies provide a basis for understanding the physical and chemical properties of 2-Chloro-N-(2,6-difluorophenyl)acetamide, although direct data on this specific compound is not provided.

Scientific Research Applications

Synthetic Organic Chemistry

Research in synthetic organic chemistry has highlighted the development of chemoselective N-acylation reagents and the exploration of axial chirality. Kondo and Murakami (2001) discussed the creation of storable N-acyl-N-(2,6-difluorophenyl)acetamide derivatives, exhibiting better chemoselectivity compared with current N-acylation reagents. They also introduced optically active N-acyl-N-(2-t-butylphenyl)acetamide, demonstrating axial chirality based on an acyclic imide N-Ar bond rotation, which could serve as a chiral ligand in asymmetric synthesis (Kondo & Murakami, 2001).

Environmental Science and Toxicology

In the realm of environmental science and toxicology, research has focused on the degradation, toxicity, and environmental impact of chlorophenols, a class of compounds related to 2-Chloro-N-(2,6-difluorophenyl)acetamide. Gunawardana, Singhal, and Swedlund (2011) reviewed the degradation of chlorophenols by zero valent iron and bimetallic systems of iron, emphasizing the efficiency of these systems in dechlorination processes and the potential for environmental remediation of chlorophenol pollutants (Gunawardana, Singhal, & Swedlund, 2011).

Environmental Impact and Degradation Pathways

Studies on the environmental impact and degradation pathways of chlorophenols, which share structural similarities with 2-Chloro-N-(2,6-difluorophenyl)acetamide, have provided insights into their behavior in aquatic environments. Magnoli et al. (2020) reviewed the behavior of 2,4-D, a widely used herbicide, in agricultural environments and highlighted the role of microorganisms in its degradation, underlining the importance of understanding these processes for environmental protection and sustainable agriculture practices (Magnoli et al., 2020).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the hazard codes H302, H312, and H332 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing .

Future Directions

The future directions for “2-Chloro-N-(2,6-difluorophenyl)acetamide” could involve further exploration of its synthesis, degradation pathways, and potential applications. This could provide an opportunity for chemists to design new derivatives of this compound .

properties

IUPAC Name

2-chloro-N-(2,6-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKTXGFDPWHUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342462
Record name 2-Chloro-N-(2,6-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,6-difluorophenyl)acetamide

CAS RN

19064-26-7
Record name 2-Chloro-N-(2,6-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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